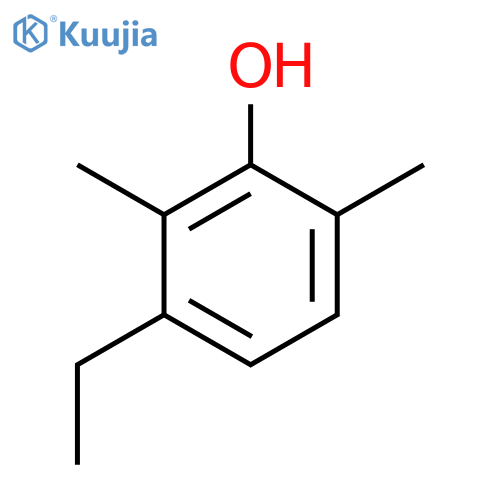

Cas no 66142-76-5 (PHENOL, 3-ETHYL-2,6-DIMETHYL-)

PHENOL, 3-ETHYL-2,6-DIMETHYL- structure

商品名:PHENOL, 3-ETHYL-2,6-DIMETHYL-

CAS番号:66142-76-5

MF:C10H14O

メガワット:150.217563152313

CID:3484370

PHENOL, 3-ETHYL-2,6-DIMETHYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010076-500mg |

2,6-Dimethyl-3-ethylphenol |

66142-76-5 | 97% | 500mg |

$815.00 | 2023-09-01 | |

| Alichem | A010010076-1g |

2,6-Dimethyl-3-ethylphenol |

66142-76-5 | 97% | 1g |

$1490.00 | 2023-09-01 | |

| Alichem | A010010076-250mg |

2,6-Dimethyl-3-ethylphenol |

66142-76-5 | 97% | 250mg |

$499.20 | 2023-09-01 |

PHENOL, 3-ETHYL-2,6-DIMETHYL- 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

66142-76-5 (PHENOL, 3-ETHYL-2,6-DIMETHYL-) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量